molecular formula C54H52N6O5 B12921812 3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine CAS No. 134963-35-2

3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine

Cat. No.: B12921812
CAS No.: 134963-35-2
M. Wt: 865.0 g/mol
InChI Key: LNVWSYVFRVXGFD-JKGXBWLBSA-N
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Description

The compound (2R,3S,4S,5S)-5-(((4-Methoxyphenyl)diphenylmethoxy)methyl)-2-(6-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a tetrahydrofuran ring, a purine base, and multiple aromatic groups, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the attachment of the aromatic groups. Common synthetic routes may include:

    Formation of the Tetrahydrofuran Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Purine Base: The purine base can be introduced through nucleophilic substitution reactions.

    Attachment of Aromatic Groups: The aromatic groups are usually attached via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Optimizing Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkyl halides, and acids are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of hydrogen atoms with halogens or alkyl groups.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and potential biological activity.

    Biology: Studying its interactions with biological molecules and pathways.

    Pharmacology: Investigating its effects on various physiological processes and potential therapeutic uses.

    Industry: Applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA/RNA Interaction: Interacting with nucleic acids to influence gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5S)-5-(((4-Methoxyphenyl)diphenylmethoxy)methyl)-2-(6-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the tetrahydrofuran ring, purine base, and multiple aromatic groups

Properties

CAS No.

134963-35-2

Molecular Formula

C54H52N6O5

Molecular Weight

865.0 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-pyrrolidin-1-yloxolan-3-ol

InChI

InChI=1S/C54H52N6O5/c1-62-44-29-25-40(26-30-44)53(38-17-7-3-8-18-38,39-19-9-4-10-20-39)58-50-47-51(56-36-55-50)60(37-57-47)52-49(61)48(59-33-15-16-34-59)46(65-52)35-64-54(41-21-11-5-12-22-41,42-23-13-6-14-24-42)43-27-31-45(63-2)32-28-43/h3-14,17-32,36-37,46,48-49,52,61H,15-16,33-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1

InChI Key

LNVWSYVFRVXGFD-JKGXBWLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1)O

Origin of Product

United States

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